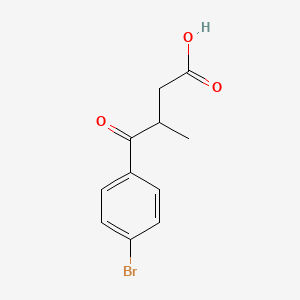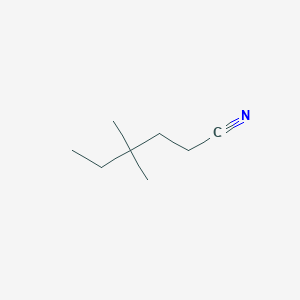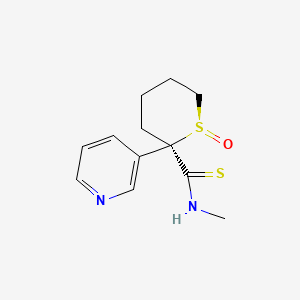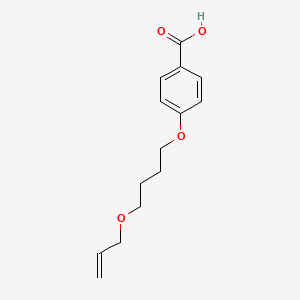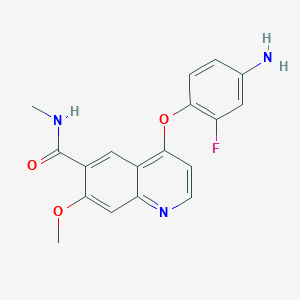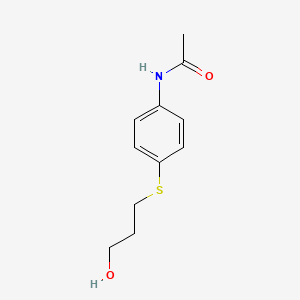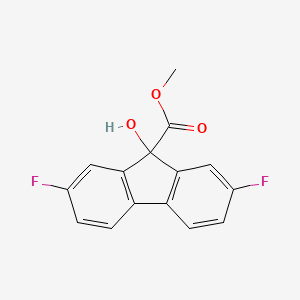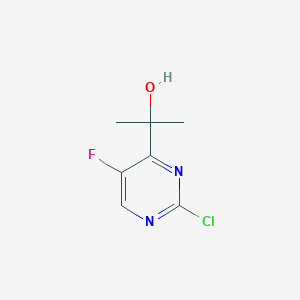
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol
Overview
Description
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions. One common method involves the use of reducing agents and solvents to facilitate the reaction. For example, 2,4-dichloro-5-fluoropyrimidine can be reacted with a reducing metal powder in the presence of a solvent, followed by the addition of acid to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and various amines can be used to facilitate C-N bond formation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can produce 5-fluoro-2-amino pyrimidines .
Scientific Research Applications
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol has several scientific research applications:
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor to 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol, used in similar applications.
2,4-Dichloro-5-fluoropyrimidine: Another related compound with similar reactivity and applications.
5-Fluorouracil: An anticancer agent derived from fluoropyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C7H8ClFN2O |
|---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8ClFN2O/c1-7(2,12)5-4(9)3-10-6(8)11-5/h3,12H,1-2H3 |
InChI Key |
RPYSVUUANIFTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NC=C1F)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-phenyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B8637020.png)
![2-[6-(Trimethylsilyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B8637028.png)
![5-Bromo-6,7-dihydro-benzo[b]thiophene](/img/structure/B8637042.png)
